(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride
CAS No.: 53282-28-3
Cat. No.: VC3729813
Molecular Formula: C33H38ClP
Molecular Weight: 501.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53282-28-3 |
|---|---|
| Molecular Formula | C33H38ClP |
| Molecular Weight | 501.1 g/mol |
| IUPAC Name | [(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl]-triphenylphosphanium;chloride |
| Standard InChI | InChI=1S/C33H38P.ClH/c1-27(22-23-32-28(2)15-14-25-33(32,3)4)24-26-34(29-16-8-5-9-17-29,30-18-10-6-11-19-30)31-20-12-7-13-21-31;/h5-13,16-24H,14-15,25-26H2,1-4H3;1H/q+1;/p-1/b23-22+,27-24+; |
| Standard InChI Key | CWNBBYCRJLETKC-IUKQBHTCSA-M |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C.[Cl-] |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
The compound possesses a complex structure containing a triphenylphosphonium group attached to a conjugated pentadienyl chain with a cyclohexenyl moiety. Its molecular formula is C33H38P·Cl with a molecular weight of approximately 501.09 g/mol . The structure features three phenyl groups attached to a phosphorus atom, which bears a positive charge balanced by a chloride counterion.
The systematic structural elements of this compound can be broken down as follows:
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A triphenylphosphonium group (Ph3P+)
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A pentadienyl linker with (E,E) configuration
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A methyl substituent on the pentadienyl chain
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A 2,6,6-trimethyl-1-cyclohexen-1-yl terminal group
Physical and Chemical Properties
The physical and chemical properties of this phosphonium salt are essential for understanding its behavior in synthetic applications and storage requirements.
The compound's reactivity is primarily determined by the phosphonium group, which can participate in Wittig reactions with carbonyl compounds to form alkenes. The extended conjugation in the pentadienyl chain contributes to its stability while maintaining sufficient reactivity for synthetic applications.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride typically involves the reaction of the corresponding halide with triphenylphosphine. Based on common phosphonium salt preparation methods, this likely proceeds through an SN2 reaction mechanism.
From patent literature, we can infer that the compound is synthesized from vinyl-β-ionol and triphenylphosphine in the presence of hydrochloric acid. According to the documented procedure: "Vinyl-β-ionol, absolute ethanol, and triphenylphosphine are loaded into a reactor under nitrogen atmosphere at 20-25°C. 33% HCl is slowly added and the mixture is stirred until complete dissolution" . This method provides a practical approach for industrial-scale synthesis.
Role in Retinoid Synthesis
This phosphonium salt serves as a key intermediate in the synthesis of 13-cis-retinoic acid, a pharmaceutically important retinoid. The synthetic pathway involves a Wittig reaction with suitable carbonyl compounds, particularly C5-butenolide derivatives . The process follows a stereoselective approach that maintains the desired configuration in the final product.
According to patent documentation: "Once the reaction is complete C5-butenolide is added and the mixture is stirred at 20-25°C for 15-30 min., cooled to -5-0°C and added with a KOH ethanol solution" . This controlled reaction environment ensures the appropriate stereochemistry in the resulting retinoic acid derivative.
Applications in Organic Synthesis and Pharmaceutical Research
Wittig Reaction Applications
Analytical Methods and Characterization
Structural Confirmation Techniques
The structural characterization of (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride typically involves several complementary analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, provides detailed information about the molecular connectivity and stereochemistry.
For confirming reaction progress and product purity, thin-layer chromatography (TLC) is commonly employed, as evidenced by research protocols: "Thin layer chromatography was conducted on precoated (0.25 mm thickness) silica gel plates with 60F-254 indicator" . For purification, column chromatography using silica gel is the method of choice.
Structure-Activity Relationships in Retinoid Development
Structural Significance of the Phosphonium Moiety
The triphenylphosphonium group in this compound plays a crucial role in determining its reactivity profile. The positive charge on the phosphorus atom makes it an excellent leaving group in Wittig reactions, facilitating the formation of new carbon-carbon bonds. The three phenyl rings provide steric bulk that can influence the stereochemical outcome of these reactions.
Research on retinoid analogs has revealed important structure-activity relationships, where specific structural features correspond to particular biological effects. The phosphonium salt enables access to various structural modifications that can be systematically evaluated for their impact on receptor binding and activity.
Significance of the Polyene Chain
The (E,E)-configured pentadienyl chain in the phosphonium salt is critical for maintaining the appropriate geometry in the resulting retinoids. This structural element directly influences the ability of synthesized retinoids to interact with their target receptors.
Studies have shown that "The novel halogenated analogs [of retinoids] were modeled and assessed for their ability to bind to RXR and stimulate RXR homodimerization" . The synthetic versatility provided by the phosphonium salt allows for the preparation of such analogs with modified biological properties.
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